2-Morpholin-4-yl-2-pyridin-2-ylacetamide 2-Morpholin-4-yl-2-pyridin-2-ylacetamide
Brand Name: Vulcanchem
CAS No.: 719279-72-8
VCID: VC4361930
InChI: InChI=1S/C11H15N3O2/c12-11(15)10(9-3-1-2-4-13-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15)
SMILES: C1COCCN1C(C2=CC=CC=N2)C(=O)N
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26

2-Morpholin-4-yl-2-pyridin-2-ylacetamide

CAS No.: 719279-72-8

Cat. No.: VC4361930

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26

* For research use only. Not for human or veterinary use.

2-Morpholin-4-yl-2-pyridin-2-ylacetamide - 719279-72-8

Specification

CAS No. 719279-72-8
Molecular Formula C11H15N3O2
Molecular Weight 221.26
IUPAC Name 2-morpholin-4-yl-2-pyridin-2-ylacetamide
Standard InChI InChI=1S/C11H15N3O2/c12-11(15)10(9-3-1-2-4-13-9)14-5-7-16-8-6-14/h1-4,10H,5-8H2,(H2,12,15)
Standard InChI Key NEOSOWFAVCWRJJ-UHFFFAOYSA-N
SMILES C1COCCN1C(C2=CC=CC=N2)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The IUPAC name of this compound is 2-morpholin-4-yl-2-pyridin-2-ylacetamide, reflecting its core structure: a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a pyridine ring via an acetamide group. Its systematic name ensures unambiguous identification across chemical databases .

Structural Representation

The compound’s structure is defined by the following features:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 2-position.

  • Morpholine ring: A saturated six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • Acetamide linker: A carbonyl group (C=O\text{C=O}) bridging the two rings, with an amine (NH2\text{NH}_2) substituent .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H15N3O2\text{C}_{11}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight221.26 g/mol
SMILESC1COCCN1C(C2=CC=NC=C2)C(=O)N
InChI KeyREWIGGQBAYLJCU-UHFFFAOYSA-N
CAS Number719279-72-8

Synthetic Routes and Derivative Formation

Nucleophilic Substitution and Condensation Reactions

The synthesis of 2-morpholin-4-yl-2-pyridin-2-ylacetamide typically involves nucleophilic substitution or condensation reactions. For instance:

  • Morpholine activation: Morpholine reacts with 2-chloropyridine derivatives under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) to form intermediates .

  • Acetamide formation: The intermediate undergoes coupling with activated acetic acid derivatives (e.g., ethyl chloroacetate) to introduce the acetamide group .

A representative synthesis pathway is illustrated below:

2-Chloropyridine+MorpholineBase2-Morpholin-4-ylpyridineChloroacetyl Chloride2-Morpholin-4-yl-2-pyridin-2-ylacetamide\text{2-Chloropyridine} + \text{Morpholine} \xrightarrow{\text{Base}} \text{2-Morpholin-4-ylpyridine} \xrightarrow{\text{Chloroacetyl Chloride}} \text{2-Morpholin-4-yl-2-pyridin-2-ylacetamide}

Derivative Synthesis for Bioactivity Optimization

Structural analogs of this compound have been synthesized to enhance pharmacological properties. For example:

  • Pyrimidine-linked derivatives: Incorporating pyrimidine rings improves kinase inhibition, as seen in imidazo[2,1-b]thiazole acetamide derivatives with anticancer activity .

  • Piperazine modifications: Adding piperazine groups enhances CNS penetration, critical for neuroactive compounds .

Pharmacological and Biological Insights

Central Nervous System Activity

Morpholine derivatives are known to modulate histamine H3_3 receptors and dopamine transporters, making them candidates for treating CNS disorders. The compound’s ability to cross the blood-brain barrier is attributed to its moderate logP (~1.5) and low molecular weight . In preclinical models, analogs like SUVN-G3031 demonstrated wake-promoting effects via H3_3 receptor inverse agonism .

Anticancer Activity

Imidazo[2,1-b]thiazole acetamide derivatives bearing morpholine groups exhibit potent cytotoxicity against cancer cell lines. For example:

  • Compound 5l: Inhibited MDA-MB-231 (breast cancer) cells with an IC50_{50} of 1.4 μM, surpassing sorafenib’s activity (IC50_{50} = 5.2 μM) .

  • Mechanism: These compounds target VEGFR2 kinase and induce apoptosis via caspase-3 activation .

Applications and Future Directions

Drug Discovery

This compound serves as a scaffold for developing:

  • Anticancer agents: Optimizing substituents to enhance VEGFR2 inhibition .

  • Neurotherapeutics: Modifying the acetamide linker to improve H3_3 receptor affinity .

Chemical Biology Probes

Its fluorescent derivatives (e.g., pyridinyl-tagged analogs) are used to study protein-ligand interactions in kinase signaling pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator